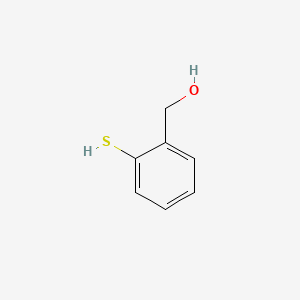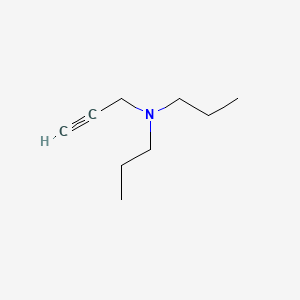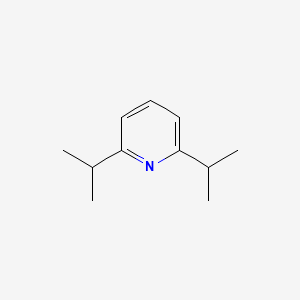
1-(4-(双(2-氯乙基)氨基)苯基)乙酮
描述
The chemical “1-{4-[bis(2-chloroethyl)amino]phenyl}ethanone”, also known as chlorambucil, is a chemotherapy medication used to treat certain types of cancer, such as chronic lymphocytic leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma . It works by interfering with the growth and spread of cancer cells in the body .
Molecular Structure Analysis
The molecular formula of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” is C12H15Cl2NO . The structure includes a phenyl ring attached to an ethanone group at one end and a bis(2-chloroethyl)amino group at the other .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” include a density of 1.2±0.1 g/cm^3, a boiling point of 397.3±37.0 °C at 760 mmHg, and a flash point of 194.1±26.5 °C . It also has a molar refractivity of 69.6±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 214.7±3.0 cm^3 .科学研究应用
合成和抗菌活性
1-(4-(双(2-氯乙基)氨基)苯基)乙酮及其相关化合物因其合成和抗菌活性而受到探索。Wanjari (2020) 的一项研究调查了衍生自 4-氯苯酚(一种已知的活性药物成分)的化合物的合成和抗菌功效。该化合物针对革兰氏阳性菌和革兰氏阴性菌进行了测试,突出了其在制药行业中的潜力,特别是在医药和药物研究中 (Wanjari, 2020)。
光谱表征和理论计算
在另一项研究中,Enbaraj 等人 (2021) 合成了和表征了各种甲酮衍生物,包括与 1-(4-(双(2-氯乙基)氨基)苯基)乙酮相关的衍生物。他们进行了详细的光谱分析和密度泛函理论 (DFT) 计算以了解这些化合物的性质,表明它们与理解分子相互作用和性质有关 (Enbaraj 等人,2021)。
催化和抗肿瘤特性
该化合物还因其催化性能和潜在的抗肿瘤作用而受到研究。Meyer 等人 (1992) 对氯苯丁酸(1-(4-(双(2-氯乙基)氨基)苯基)乙酮的衍生物)与人 α 类谷胱甘肽 S-转移酶的相互作用进行了研究。这项研究提供了对氯苯丁酸及其衍生物在癌症化疗中的分子机制的见解 (Meyer 等人,1992)。
雌激素受体调节剂的合成
该化合物的衍生物已被评估其作为雌激素受体调节剂的潜力。Pandey 等人 (2002) 合成了腙衍生物并评估了它们的抗癌和抗菌活性,表明该化合物在开发新型治疗剂中的重要性 (Pandey 等人,2002)。
新型化合物和抗菌评价
该研究延伸到新型化合物的合成及其抗菌评价。Vora 和 Vyas (2019) 以 1-(4-(双(2-氯乙基)氨基)苯基)乙酮的衍生物为原料合成了一系列新化合物,并评估了它们的抗菌和抗真菌活性,突出了该化合物在开发新型抗菌剂中的效用 (Vora & Vyas, 2019)。
作用机制
Target of Action
The primary target of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is the DNA of cancer cells . It functions as an alkylating agent, attaching alkyl groups to DNA and thereby inhibiting the division and growth of cancer cells .
Mode of Action
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone interacts with its targets by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links within the DNA structure, which disrupts the normal function of the DNA and prevents the cancer cells from dividing and growing .
Biochemical Pathways
The action of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone affects the DNA replication pathway. By forming covalent bonds with the DNA, it interferes with the normal replication process. This disruption in the replication pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
The molecular and cellular effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone’s action include DNA damage, cell cycle arrest, and apoptosis . By disrupting DNA replication, the compound prevents cancer cells from dividing and growing, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
生化分析
Biochemical Properties
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone plays a crucial role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with DNA, forming covalent bonds with the nucleophilic sites on the DNA molecule. This interaction can lead to the formation of DNA cross-links, which inhibit DNA replication and transcription. The enzymes involved in DNA repair, such as DNA polymerases and ligases, are also affected by the presence of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone, leading to disruptions in the normal cellular processes .
Cellular Effects
The effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by causing DNA damage and activating the intrinsic apoptotic pathway. It influences cell function by disrupting cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone can alter gene expression by causing mutations and chromosomal aberrations, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone involves its ability to form covalent bonds with DNA, leading to the formation of DNA cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This compound also acts as an alkylating agent, adding alkyl groups to the DNA molecule, which can result in mutations and cell death. The binding interactions with biomolecules, such as DNA and proteins, lead to enzyme inhibition and activation, further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone has been shown to cause persistent DNA damage and long-term effects on cellular function, including reduced cell viability and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone vary with different dosages in animal models. At low doses, this compound can induce DNA damage and apoptosis in cancer cells without causing significant toxicity to normal tissues. At high doses, 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone can cause severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing adverse effects .
Metabolic Pathways
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound is metabolized by the liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. The metabolic pathways also involve the conjugation of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone with glutathione, which helps in its detoxification and elimination .
Transport and Distribution
Within cells and tissues, 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is primarily in the nucleus, where it exerts its effects on DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can affect various cellular processes. The targeting signals and post-translational modifications of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone play a role in directing it to specific compartments or organelles .
属性
IUPAC Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNQPQHPUCUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174905 | |
| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20805-66-7 | |
| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


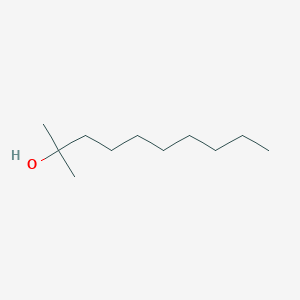
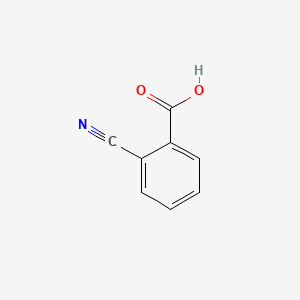

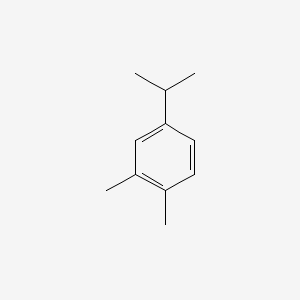
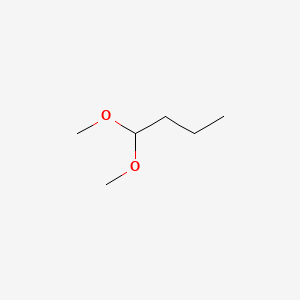
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)
